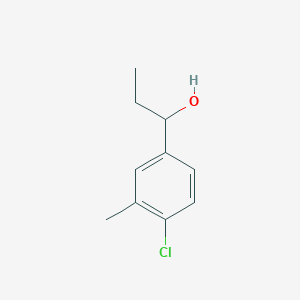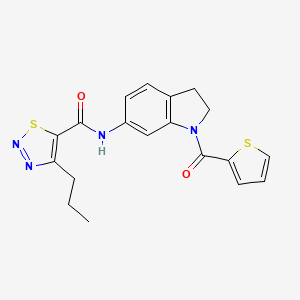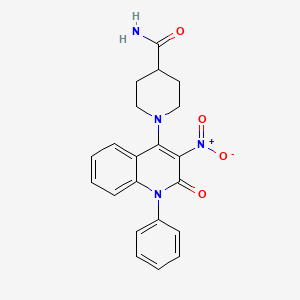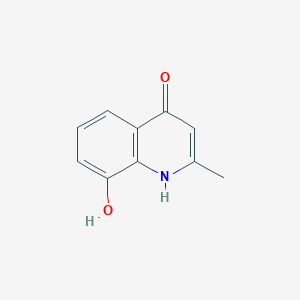![molecular formula C21H15FN2OS2 B2503053 N-(2-(benzo[d]thiazol-2-yl)phenyl)-2-((4-fluorophenyl)thio)acetamide CAS No. 896019-08-2](/img/structure/B2503053.png)
N-(2-(benzo[d]thiazol-2-yl)phenyl)-2-((4-fluorophenyl)thio)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "N-(2-(benzo[d]thiazol-2-yl)phenyl)-2-((4-fluorophenyl)thio)acetamide" is a derivative of benzothiazole, which is a heterocyclic compound consisting of a benzene ring fused to a thiazole ring. Benzothiazole derivatives have been extensively studied due to their diverse pharmacological activities, including antitumor, antimicrobial, and kinase inhibitory properties .
Synthesis Analysis
The synthesis of benzothiazole derivatives typically involves the reaction of benzothiazoles with various reagents to introduce different substituents into the molecule. For instance, refluxing benzothiazoles with acetic acid can lead to the formation of N-(benzo[d]thiazol-2-yl)acetamides with different substituents depending on the nature of the benzothiazole moiety . Another approach involves the reaction of 4-aminobenzoic acid and 2-aminothiophenol in polyphosphoric acid, followed by acetylation and further reactions with heterocyclic ring systems to yield various N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives . These methods demonstrate the versatility in synthesizing a wide range of benzothiazole derivatives with potential biological activities.
Molecular Structure Analysis
The molecular structure of benzothiazole derivatives can be characterized by various spectroscopic techniques, including NMR, FTIR, and mass spectroscopy. X-ray crystallography can also provide detailed insights into the molecular geometry and intermolecular interactions, such as hydrogen bonding and π-interactions, which can influence the compound's physical properties and biological activities . The molecular structure is crucial for understanding the compound's reactivity and interaction with biological targets.
Chemical Reactions Analysis
Benzothiazole derivatives can undergo various chemical reactions, which are essential for their biological activities. For example, the presence of amide and thioamide groups can facilitate hydrogen bonding interactions, which are significant for the binding of these compounds to biological targets such as enzymes or receptors . The reactivity of these functional groups can also be modified by introducing different substituents, which can enhance the compound's pharmacological properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzothiazole derivatives, such as solubility, melting point, and pKa, are influenced by their molecular structure. The determination of acidity constants (pKa) can provide information on the compound's ionization state at different pH levels, which is important for its absorption, distribution, and excretion in biological systems . The photophysical properties, such as fluorescence and absorption, can also be studied to understand the compound's behavior under different conditions .
Wissenschaftliche Forschungsanwendungen
Antitumor Activity
Derivatives of N-(2-(benzo[d]thiazol-2-yl)phenyl)-2-((4-fluorophenyl)thio)acetamide have shown promising antitumor activity. Synthesized compounds were screened for potential antitumor activity against approximately 60 human tumor cell lines from nine neoplastic diseases, with some compounds showing considerable anticancer activity against specific cancer cell lines (Yurttaş, Tay, & Demirayak, 2015).
Antimicrobial Activity
Compounds with the benzothiazole and fluorophenyl moieties have been investigated for their antimicrobial activities. Synthesized derivatives demonstrated antimicrobial action against Gram-negative and Gram-positive bacteria, as well as fungal species such as Aspergillus niger and Candida albicans (Badiger, Mulla, Khazi, & Khazi, 2013). Another study found N-phenylacetamide derivatives containing 4-arylthiazole moieties to show significant antibacterial activities, with one compound causing cell membrane rupture in Xanthomonas oryzae pv. Oryzae (Lu, Zhou, Wang, & Jin, 2020).
Kinase Inhibitory and Other Activities
N-Benzyl substituted acetamide derivatives containing thiazole instead of pyridine have been synthesized and evaluated for Src kinase inhibitory activities, showing inhibition in certain cell lines, which indicates potential for cancer treatment (Fallah-Tafti et al., 2011). Additionally, derivatives have been synthesized for inhibiting VEGF-A, a key target in cancer research, with promising antiproliferative effects observed in studies (Prashanth et al., 2014).
Anticonvulsant and Neurological Effects
Further research has investigated the anticonvulsant activities of indoline derivatives of functionalized aryloxadiazole amine and benzothiazole acetamide, highlighting the potential for these compounds in treating seizures (Nath et al., 2021).
Eigenschaften
IUPAC Name |
N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-(4-fluorophenyl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15FN2OS2/c22-14-9-11-15(12-10-14)26-13-20(25)23-17-6-2-1-5-16(17)21-24-18-7-3-4-8-19(18)27-21/h1-12H,13H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGGJPDXYMIDTQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=CC=CC=C3S2)NC(=O)CSC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15FN2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(2-(4-fluorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenylacetamide](/img/structure/B2502974.png)
![{[2-(4-Chlorophenoxy)-5-fluorophenyl]methyl}(ethyl)amine hydrochloride](/img/structure/B2502975.png)


![(E)-3-[5-chloro-1-[(4-chlorophenyl)methyl]-3-methylpyrazol-4-yl]prop-2-enoic acid](/img/structure/B2502980.png)



![1-[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methanamine](/img/structure/B2502988.png)
![5-amino-N-(4-chlorobenzyl)-1-{[2-(2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2502992.png)
![2-[(2-Methylphenyl)methylsulfanyl]-1-(4-nitrophenyl)sulfonyl-4,5-dihydroimidazole](/img/structure/B2502993.png)